molecular formula C24H15FN4O2S B254115 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide

Cat. No. B254115
M. Wt: 442.5 g/mol
InChI Key: QNPXBZDOMWNRDT-DIWVDQHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the EGFR signaling pathway, which is often overactive in cancer cells.

Mechanism of Action

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that are involved in cell growth and proliferation. By inhibiting the EGFR signaling pathway, this compound can induce apoptosis (cell death) in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inhibiting the EGFR signaling pathway, this compound can also inhibit other receptor tyrosine kinases, such as HER2 and HER4. This broad-spectrum inhibition can enhance the effectiveness of this compound in cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide in lab experiments is its well-defined mechanism of action. This allows researchers to study the effects of EGFR inhibition on cancer cells and other biological processes. Additionally, this compound has been extensively studied in preclinical models, making it a well-established tool for cancer research. However, one limitation of using this compound is its specificity for the EGFR tyrosine kinase. This may limit its effectiveness in treating cancers that do not have EGFR overexpression.

Future Directions

There are several future directions for the use of 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide in scientific research. One potential application is in the development of combination therapies for cancer treatment. This compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy, and further studies could explore the potential of combining this compound with other cancer treatments. Additionally, this compound could be studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, future studies could explore the potential of this compound in personalized medicine, where the drug could be used to target specific genetic mutations in cancer cells.

Synthesis Methods

The synthesis of 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide involves several steps, including the condensation of 2-aminothiazole with an aldehyde, followed by the addition of a cyano group and a phenyl group. The resulting compound is then coupled with a pyridine derivative to form the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells.

properties

Molecular Formula

C24H15FN4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

(2Z)-2-cyano-N-(4-fluorophenyl)-2-[(5E)-4-oxo-3-phenyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetamide

InChI

InChI=1S/C24H15FN4O2S/c25-17-8-10-18(11-9-17)28-22(30)20(14-26)24-29(19-6-2-1-3-7-19)23(31)21(32-24)13-16-5-4-12-27-15-16/h1-13,15H,(H,28,30)/b21-13+,24-20-

InChI Key

QNPXBZDOMWNRDT-DIWVDQHVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)/C(=C\C3=CN=CC=C3)/S/C2=C(/C#N)\C(=O)NC4=CC=C(C=C4)F

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=C(C#N)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=C(C#N)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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